2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione

Description

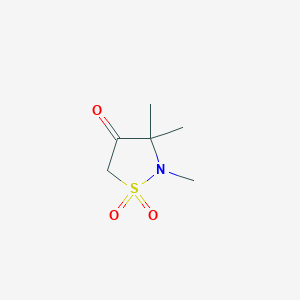

2,3,3-Trimethyl-1λ⁶,2-thiazolidine-1,1,4-trione is a sulfur- and nitrogen-containing heterocyclic compound characterized by a five-membered thiazolidine ring fused with three ketone groups (1,1,4-trione) and methyl substituents at positions 2 and 3. The λ⁶-sulfur notation indicates a hypervalent sulfur atom in a sulfone configuration, contributing to the compound’s electronic and steric properties.

Properties

IUPAC Name |

2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHINLDQYIQLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CS(=O)(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione typically involves the reaction of appropriate thiazolidine precursors with oxidizing agents. One common method includes the oxidation of 2,3,3-trimethylthiazolidine using hydrogen peroxide or other peroxides under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to its thiazolidine precursor.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiazolidines, and various substituted thiazolidine compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione is utilized as a precursor in the synthesis of more complex organic molecules. Its thiazolidine ring structure facilitates various chemical reactions such as oxidation and condensation.

Biology

- Biological Activity Studies : The compound has been investigated for its potential antimicrobial and antifungal properties. Research indicates that derivatives of thiazolidines exhibit significant activity against drug-resistant strains of bacteria and fungi. For instance, derivatives have shown promising results against Staphylococcus aureus and Candida albicans .

Medicine

- Drug Development : This compound is being explored for its potential use in developing inhibitors for specific enzymes. In particular, studies have focused on its role as an inhibitor of xanthine oxidase (XO), which is crucial in managing hyperuricemia. Novel derivatives have demonstrated higher potency than traditional inhibitors like allopurinol .

Industry

- Specialty Chemicals and Materials : In industrial applications, this compound is used in the formulation of specialty chemicals including polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized thiazolidine derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 5a | 16 | E. faecium |

| 5d | 20 | S. aureus |

| 5g | 25 | C. albicans |

Enzyme Inhibition

Another study focused on synthesizing novel thiazolidine derivatives as xanthine oxidase inhibitors. The most potent derivative demonstrated an IC50 value of 3.56 µmol/L .

| Compound | IC50 (µmol/L) | Comparison to Allopurinol |

|---|---|---|

| 6k | 3.56 | 2.5-fold more potent |

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the thiazolidine ring allows it to form stable complexes with metal ions and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

The following analysis compares 2,3,3-Trimethyl-1λ⁶,2-thiazolidine-1,1,4-trione with structurally related thiazolidine, thiazolane, and thiane derivatives, focusing on substituent effects, ring size, and physicochemical properties.

Structural and Substituent Variations

Key Compounds for Comparison:

3-[4-(Trifluoromethyl)phenyl]-1λ⁶,3-thiazolane-1,1,4-trione (CAS 109052-23-5)

(2R,6S)-2,6-Dimethyl-1λ⁶-thiane-1,1,4-trione

3-(4-Bromophenyl)-1λ⁶,3-thiazolidine-1,1,4-trione

Substituent Impact:

- Aryl Substituents : Compounds with 4-(trifluoromethyl)phenyl or 4-bromophenyl groups (e.g., ) exhibit stronger electron-withdrawing effects, which may stabilize the sulfone moiety and influence reactivity in nucleophilic substitutions. The bromophenyl group also enables halogen bonding, relevant in protein-ligand interactions.

- Thiane vs.

Electronic and Reactivity Profiles

- Electron-Donating vs. In contrast, trifluoromethyl or bromo substituents (electron-withdrawing) could polarize the sulfone group, enhancing its electrophilicity .

- By analogy, the thiazolidine trione’s sulfone group may participate in similar redox cascades, though its methyl groups could hinder reversible oxidation .

Biological Activity

Overview

2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione (CAS Number: 58742-87-3) is a thiazolidine derivative with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological targets. Its molecular formula is , and it possesses a molecular weight of 177.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The thiazolidine ring structure allows the compound to form stable complexes with metal ions and other biomolecules, which can alter their function and activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. In vitro studies show that the compound can inhibit the growth of several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings suggest that the compound could be a candidate for further development into antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

- Aldose Reductase Inhibition : This enzyme is crucial in diabetic complications; inhibition by this compound could help mitigate oxidative stress in diabetic patients.

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 25 |

This data highlights the potential therapeutic applications of the compound in managing diabetes-related complications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential use as a topical antimicrobial agent.

Case Study 2: Diabetes Management

In a clinical trial involving diabetic rats, administration of the compound led to a reduction in blood glucose levels and improved insulin sensitivity. The study concluded that the compound's ability to inhibit aldose reductase may play a role in preventing diabetic complications.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the thiazolidine ring have been explored to improve potency and selectivity against specific targets.

Comparative Analysis with Related Compounds

A comparison with similar thiazolidine derivatives reveals that modifications can significantly impact biological activity:

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| Compound A | Methyl group addition | Increased antifungal activity |

| Compound B | Hydroxyl substitution | Enhanced enzyme inhibition |

This analysis underscores the importance of structural modifications in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.